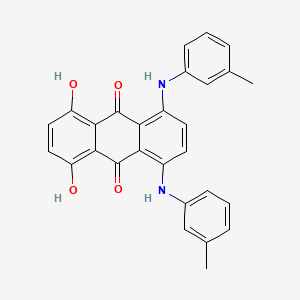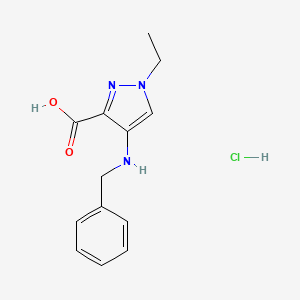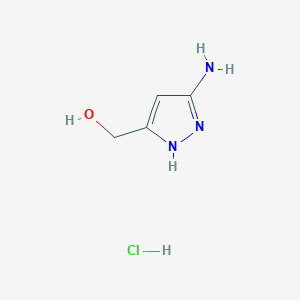
1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione
Übersicht
Beschreibung
1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione is a chemical compound with the molecular formula C28H22N2O4 and a molecular weight of 450.4853 g/mol . This compound is known for its vibrant color and is often used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthraquinone with 3-methylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions where the aniline groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have different properties and applications .
Wissenschaftliche Forschungsanwendungen
1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Used as a dye and pigment in various industrial applications
Wirkmechanismus
The mechanism of action of 1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione involves its interaction with cellular components. It is known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, the compound can induce cell death in rapidly dividing cells, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Mitoxantrone: Another anthraquinone derivative used in cancer therapy.
Ametantrone: A related compound with similar biological activities
Uniqueness
1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1,4-dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O4/c1-15-5-3-7-17(13-15)29-19-9-10-20(30-18-8-4-6-16(2)14-18)24-23(19)27(33)25-21(31)11-12-22(32)26(25)28(24)34/h3-14,29-32H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZLACZXYUWXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC4=CC=CC(=C4)C)C(=O)C5=C(C=CC(=C5C3=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697886 | |
| Record name | 1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99258-95-4, 71839-01-5 | |
| Record name | 1,4-Dihydroxy-5,8-bis[(3-methylphenyl)amino]-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99258-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(3-methylphenyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B7982009.png)

![1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride](/img/structure/B7982033.png)

![1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride](/img/structure/B7982044.png)



![4-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine hydrochloride](/img/structure/B7982071.png)
![tetrasodium;2-[[3-[(2E)-2-[1-(2-chlorophenyl)imino-1-oxido-3-oxobutan-2-ylidene]hydrazinyl]-4-oxidophenyl]sulfonylamino]benzoate;cobalt(2+)](/img/structure/B7982073.png)
![(Z)-ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;chloride](/img/structure/B7982074.png)


